molecular formula C21H21N3O2 B2368920 N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1049538-90-0

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2368920
CAS No.: 1049538-90-0
M. Wt: 347.418
InChI Key: OPRNKKPQNMUQBA-UHFFFAOYSA-N
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Description

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-1-isopropyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives with different substituents. Examples might include:

  • N-benzyl-1-isopropyl-6-oxo-N-methyl-1,6-dihydropyridazine-3-carboxamide
  • N-benzyl-1-isopropyl-6-oxo-N-ethyl-1,6-dihydropyridazine-3-carboxamide

Uniqueness

What sets this compound apart is its specific combination of substituents, which can confer unique chemical and biological properties

Properties

IUPAC Name

N-benzyl-6-oxo-N-phenyl-1-propan-2-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16(2)24-20(25)14-13-19(22-24)21(26)23(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRNKKPQNMUQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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